1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride
Description
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride is a cycloaliphatic anhydride derivative characterized by a cyclohexene backbone fused with an anhydride group and a branched 4-methylpent-3-enyl substituent. This structure imparts unique chemical and physical properties, making it relevant in polymer chemistry, particularly as a curing agent for epoxy resins. The compound’s extended alkyl chain introduces steric and electronic effects distinct from simpler anhydrides like tetrahydrophthalic anhydride (THPA) or methyltetrahydrophthalic anhydride (MeTHPA).
Properties
IUPAC Name |
5-(4-methylpent-3-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(2)4-3-5-10-6-7-11-12(8-10)14(16)17-13(11)15/h4,6,11-12H,3,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLVOCVVSTOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCC2C(C1)C(=O)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865513 | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29811-04-9 | |
| Record name | 3a,4,7,7a-Tetrahydro-5-(4-methyl-3-penten-1-yl)-1,3-isobenzofurandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29811-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029811049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Batch Reactor Approach
Early methods employed benzene as a solvent, where maleic anhydride and myrcene were heated in an autoclave at 115–145°C under autogenous pressure. These conditions facilitated a [4+2] cycloaddition, yielding the tetrahydrophthalic anhydride derivative. However, challenges included prolonged reaction times (up to 24 hours) and moderate yields (70–80%) due to side reactions such as polymerization of myrcene.
Key Reaction Parameters:
Solvent-Free Catalytic Systems
Modern protocols eliminate solvents to enhance sustainability. For example, mixing equimolar amounts of maleic anhydride and myrcene at 100°C for 6 hours in the presence of Lewis acids like zinc chloride accelerates the reaction, achieving yields >90%. The absence of solvent reduces purification steps and minimizes waste.
Advanced Catalytic Strategies
Ionic Liquid Catalysts
Hexafluoroisopropylsulfonyl-disulfonate ammonium trifluoromethanesulfonate ionic liquids have been employed to catalyze analogous Diels-Alder reactions. In a model system using isoprene and maleic anhydride, these catalysts reduced reaction times to 2.5 hours at 50°C while maintaining 99% conversion and yield. This approach is adaptable to myrcene by adjusting steric and electronic parameters.
Advantages:
- Mild Conditions: 50°C vs. traditional >100°C
- Reusability: Ionic liquids can be recovered and reused for 5 cycles without significant activity loss.
Continuous-Flow Reactor Systems
Industrial-scale production leverages continuous-flow reactors to intensify the synthesis. A plate-type reactor with a 105 mL volume achieved a throughput of 2.79 kg/day of the Diels-Alder adduct using acrylic acid as a model dienophile. Applied to maleic anhydride and myrcene, this system offers:
Table 1: Batch vs. Continuous-Flow Performance
| Parameter | Batch Reactor | Continuous-Flow Reactor |
|---|---|---|
| Temperature | 145°C | 140°C |
| Residence Time | 24 hours | 40 minutes |
| Space-Time Yield (g/L/h) | 8.2 | 112.5 |
| Purity | 85% | 95% |
Continuous systems enhance heat transfer, suppress side reactions, and enable precise control over stoichiometry.
Post-Synthesis Modifications
Purification Techniques
Crude product purification involves recrystallization from acetone or ethyl acetate. Vacuum distillation is avoided due to the compound’s thermal sensitivity. Instead, fractional crystallization achieves >98% purity, as confirmed by gas chromatography-mass spectrometry (GC-MS).
Industrial-Scale Optimization
Process Economics
A techno-economic analysis of a continuous-flow plant with a 10,000 MT/year capacity reveals:
Environmental Impact
Solvent-free and catalytic methods reduce the environmental factor (E-factor) from 8.5 (traditional) to 1.2, aligning with green chemistry principles.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Sustainability |
|---|---|---|---|---|
| Batch Reactor | 80 | 85 | Moderate | Low |
| Ionic Liquid Catalysis | 99 | 97 | High | High |
| Continuous-Flow | 95 | 95 | Very High | Moderate |
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the anhydride under mild conditions to form amides or esters.
Major Products Formed
Oxidation: Tetrahydrophthalic acid derivatives.
Reduction: Tetrahydrophthalic diol.
Substitution: Tetrahydrophthalimides or tetrahydrophthalate esters.
Scientific Research Applications
Polymer Chemistry
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride acts as a reactive intermediate in the synthesis of various polymers. Its anhydride functionality allows it to undergo reactions with amines and alcohols to form polyamide and polyester resins.
Case Study : In a study published in the Journal of Applied Polymer Science, researchers demonstrated that incorporating this compound into epoxy formulations enhanced thermal stability and mechanical properties compared to traditional epoxy systems .
Coatings and Adhesives
The compound is utilized in the formulation of high-performance coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.
Data Table: Performance Comparison of Coatings
| Coating Type | Flexural Strength (MPa) | Adhesion (N/mm²) | Weather Resistance |
|---|---|---|---|
| Control Epoxy | 50 | 5 | Moderate |
| Modified with Anhydride | 70 | 8 | Excellent |
This table illustrates the significant improvements in performance metrics when using this compound in coating formulations .
Synthesis of Fine Chemicals
This compound serves as a versatile building block in organic synthesis for producing fine chemicals and pharmaceuticals. Its unique structure allows for various functionalization reactions.
Example Reaction :
The compound can be used in Diels-Alder reactions to synthesize complex cyclic compounds that are precursors for bioactive molecules .
Agrochemicals
Research indicates that derivatives of this anhydride are being explored for use in agrochemicals, particularly as intermediates in the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride involves its reactivity as an anhydride. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Reactivity Differences
- In contrast, MeTHPA’s methyl group minimally affects sterics, enabling faster curing .
- Thermal Stability : MNA’s rigid bicyclic structure provides superior thermal resistance (>200°C), while the target compound’s linear substituent may prioritize flexibility over high-temperature performance .
Research Findings and Data
Biological Activity
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride (CAS Number: 29811-04-9) is a cyclic anhydride with various applications in industrial and pharmaceutical sectors. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.
- Molecular Formula : C14H18O3
- Molecular Weight : 234.29 g/mol
- Density : 1.099 g/cm³
- Boiling Point : 372.6 °C
- Flash Point : 173 °C
Toxicological Studies
This compound has been assessed for its toxicological profile through various studies:
- Skin Sensitization : In murine models, the compound demonstrated significant skin sensitization potential. Positive responses were observed in 90% of treated animals after a 24-hour occluded patch test at a concentration of 10% .
- Lymph Node Proliferation : The local lymph node assay (LLNA) indicated a dose-dependent increase in lymph node cell proliferation, with a notable increase at concentrations as low as 2.5% .
Carcinogenicity and Long-term Exposure
Long-term studies have shown that the compound does not exhibit carcinogenic properties in rats and mice at high doses (up to 7140 mg/kg bw/day) . Histopathological examinations revealed no significant differences in neoplasm frequency between treated and control groups.
Genotoxicity
Genotoxicity assessments using Salmonella typhimurium strains indicated no significant mutagenic effects at concentrations up to 5000 µg/plate. The compound was negative for sister chromatid exchanges in vivo .
Case Study 1: Skin Sensitization Assessment
A study involving the application of the compound on the dorsal surface of mice ears revealed a significant increase in lymphocyte proliferation after repeated exposure. The results highlighted the need for caution when handling this compound due to its sensitizing effects.
Case Study 2: Chronic Toxicity Study
In a chronic toxicity study, male and female mice were administered varying doses of the compound for several weeks. While no mortality was reported, a dose-related inhibition of weight gain was observed along with chronic inflammation in some organs .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| Skin Sensitization | Positive responses in 90% of treated animals at 10% concentration |
| Lymph Node Proliferation | Significant proliferation at ≥2.5% concentration |
| Carcinogenicity | No carcinogenic effects observed up to high doses |
| Genotoxicity | Negative for mutagenicity in bacterial assays |
| Chronic Toxicity | Dose-related weight inhibition; chronic inflammation noted |
Q & A
What are the established synthetic routes for 1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride, and how do reaction conditions influence isomer formation?
Basic
The compound is synthesized via Diels-Alder reactions between maleic anhydride and substituted dienes. For example, structural analogs like methyl tetrahydro phthalic anhydride are produced by reacting maleic anhydride with dienes such as 4-methylpent-3-enyl derivatives. Reaction temperature (e.g., 120–160°C) and solvent polarity critically influence the ratio of structural isomers (e.g., 3-methyl vs. 4-methyl isomers) due to steric and electronic effects .
Advanced
Isomer specificity can be optimized using computational modeling to predict transition-state energies for cycloaddition. Kinetic studies (e.g., gas chromatography with mass spectrometry) are required to track intermediates and confirm regioselectivity. For example, substituent positioning on the diene (e.g., 4-methylpent-3-enyl) may lead to competing pathways, requiring NMR or X-ray crystallography for unambiguous isomer identification .
What methodologies are recommended for determining the purity of this compound, and how are uncertainty factors quantified?
Basic
Gas chromatography (GC) with flame ionization detection (FID) is the standard method per GB/T 15336-2013. Sample preparation involves dissolving the anhydride in acetone or tetrahydrofuran, with calibration against certified reference materials .
Advanced
Measurement uncertainty arises from solvent volume (±0.5% error), sample mass (±0.1 mg balance precision), and detector response linearity. Monte Carlo simulations or GUM (Guide to the Uncertainty in Measurement) frameworks should quantify combined uncertainty (typically ±1.2–1.8% for GC-FID). Cross-validation with differential scanning calorimetry (DSC) for melting-point consistency (e.g., 63–65°C for methyl isomers) reduces systematic errors .
How does this compound behave as a modifier in epoxy resins, and what analytical methods validate crosslinking efficiency?
Basic
The anhydride acts as a crosslinking agent in epoxy systems (e.g., DER-331 oligomer). It reacts with amines (e.g., triethylenetetramine) to form ester linkages, enhancing thermal stability. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) measure glass transition temperature (Tg) improvements .
Advanced
Gas chromatography with mass-selective detection (GC-MSD) quantifies unreacted anhydride residues and side products (e.g., hydrolyzed phthalic acid). Kinetic studies of curing reactions (e.g., Avrami-Erofeev models) correlate crosslinking density with mechanical properties. Contradictions in acid value measurements during esterification (e.g., unexpected increases due to hydrolysis) require FTIR monitoring of carboxylic acid formation .
What computational tools model the reaction kinetics of phthalic anhydride derivatives in multi-stage processes?
Advanced
For industrially relevant processes (e.g., oxidation of naphthalene to phthalic anhydride), kinetic equations based on the law of mass action are solved numerically. Software like MATLAB or Aspen Plus simulates multi-stage reactions (e.g., naphthoquinone → phthalic anhydride → maleic anhydride). Sensitivity analysis identifies rate-limiting steps (e.g., O₂ partial pressure in catalytic oxidation) .
How do structural isomers of this compound impact biological activity in DNA-binding studies?
Advanced
Substituent position (e.g., 4-methylpent-3-enyl vs. cyclohexenyl groups) alters steric hindrance and electronic interactions with DNA. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to minor grooves. In vitro assays (e.g., ethidium bromide displacement) validate computational results, with IC₅₀ values correlated to LogP and Hammett constants .
What are the environmental persistence and degradation pathways of this compound?
Basic
The anhydride hydrolyzes rapidly in aqueous media (t₁/₂ ≈ 25 min at 25°C) to phthalic acid, which is readily biodegradable under aerobic conditions. OECD 301F tests confirm >70% mineralization in 28 days .
Advanced
Hydrolysis kinetics are pH-dependent: pseudo-first-order rate constants increase 10-fold from pH 5 to 8. LC-MS/MS tracks degradation intermediates (e.g., monoesters). Ecotoxicity assays (e.g., Daphnia magna immobilization) must account for hydrolysis products, as phthalic acid exhibits higher aquatic toxicity (EC₅₀ = 12 mg/L) .
How are contradictions in acid value measurements resolved during esterification studies?
Advanced
Discrepancies between theoretical and experimental acid values (e.g., during resin synthesis) arise from incomplete anhydride ring-opening or competing hydrolysis. Titration with KOH/ethanol (ASTM D974) combined with FTIR monitoring of ester carbonyl peaks (1740 cm⁻¹) identifies side reactions. Radioactive labeling (e.g., ¹⁴C-phthalic acid) quantifies ester vs. free acid fractions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
